molecular formula C15H21N3O3 B2940618 1-Boc-4-(2-pyridinylcarbonyl)-piperazine CAS No. 389628-28-8

1-Boc-4-(2-pyridinylcarbonyl)-piperazine

Cat. No. B2940618
CAS RN: 389628-28-8
M. Wt: 291.351
InChI Key: IXIJSXMGDHIBBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-protected compounds are widely used in organic synthesis. The Boc group (tert-butyloxycarbonyl) is a protecting group used in organic synthesis. The Boc group prevents unwanted reactions at the nitrogen atom during synthetic operations .


Synthesis Analysis

The synthesis of Boc-protected compounds typically involves the reaction of the corresponding amine with di-tert-butyl dicarbonate in the presence of a base . Pyrazole derivatives can be synthesized through various methods, including the reaction of hydrazones with nitroolefins .


Molecular Structure Analysis

The molecular structure of a Boc-protected compound typically includes a carbamate group attached to the nitrogen atom of the compound .


Chemical Reactions Analysis

Boc-protected compounds can undergo various reactions. The Boc group can be removed under acidic conditions, revealing the free amine . Pyrazole derivatives can participate in various reactions, including cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a Boc-protected compound would depend on the specific compound. Generally, these compounds are stable under basic conditions but can be deprotected under acidic conditions .

Scientific Research Applications

1-Boc-4-(2-pyridinylcarbonyl)-piperazine has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. It has been used in the synthesis of various pharmaceuticals, such as antimalarials, anticonvulsants, and antifungals. In addition, it has been used as a building block in the synthesis of other organic compounds, such as polymers, dyes, and pigments. Furthermore, its unique properties make it an attractive target for further research in the areas of drug discovery, drug delivery, and biochemistry.

Advantages and Limitations for Lab Experiments

The use of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine in laboratory experiments has several advantages. Its amphiphilic nature allows it to interact with both polar and nonpolar molecules, making it a versatile molecule for a variety of experiments. In addition, its antimicrobial activity makes it useful for studies involving bacteria, fungi, and viruses. However, its use in laboratory experiments is limited by its instability in water and its tendency to form insoluble aggregates.

Future Directions

Due to its versatility and wide range of applications, there are many potential future directions for research involving 1-Boc-4-(2-pyridinylcarbonyl)-piperazine. These include further research into its antimicrobial activity, its potential use as a drug delivery system, and its potential use as an antioxidant and anti-inflammatory agent. In addition, further research into its biochemical and physiological effects could lead to the development of new therapeutic agents. Finally, further research into its synthesis and properties could lead to the development of new materials and compounds.

Synthesis Methods

1-Boc-4-(2-pyridinylcarbonyl)-piperazine is most commonly synthesized through a reaction of pyridine and piperazine in the presence of a base and a protecting group, such as t-butyloxycarbonyl (t-Boc). The reaction is typically carried out at room temperature in an inert atmosphere, such as nitrogen or argon. The reaction is typically completed in one to two hours, and the product is a white powder.

Safety and Hazards

As with all chemicals, appropriate safety precautions should be taken when handling Boc-protected compounds. These compounds can pose various hazards, depending on their specific structures .

properties

IUPAC Name

tert-butyl 4-(pyridine-2-carbonyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)18-10-8-17(9-11-18)13(19)12-6-4-5-7-16-12/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIJSXMGDHIBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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